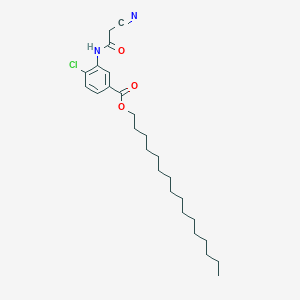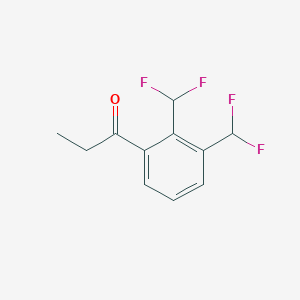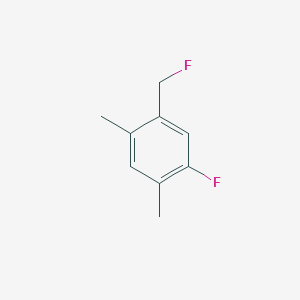
(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid: is an organic compound with the molecular formula C6H11NO2 It is a derivative of cyclopentane, featuring an amino group and a carboxylic acid group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield cyclopentanecarboxylic acid.
Industrial Production Methods: Industrial production methods for cis-2-Amino-1-methyl-cyclopentanecarboxylic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or acylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which cis-2-Amino-1-methyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with various biological molecules .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the amino group.
cis-2-Amino-2-methyl-cyclopentane-carboxylic acid: Similar structure but with a different substitution pattern on the cyclopentane ring.
Uniqueness:
- The presence of both an amino group and a carboxylic acid group on the cyclopentane ring makes cis-2-Amino-1-methyl-cyclopentanecarboxylic acid unique in its reactivity and potential applications. This dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5?,7-/m1/s1 |
InChI Key |
XAKRNSMEFCXCML-NQPNHJOESA-N |
Isomeric SMILES |
C[C@]1(CCCC1N)C(=O)O |
Canonical SMILES |
CC1(CCCC1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


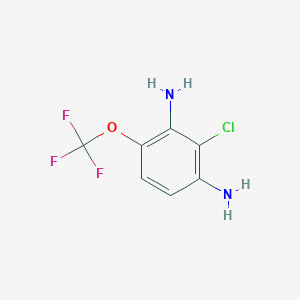
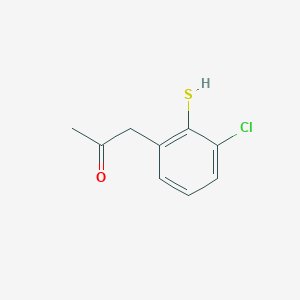
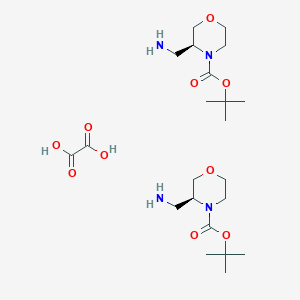
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
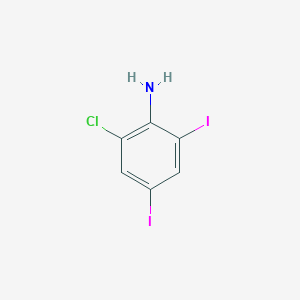
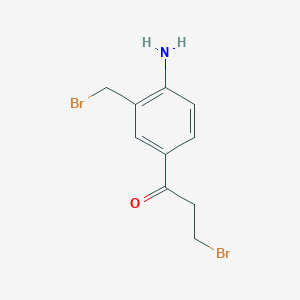
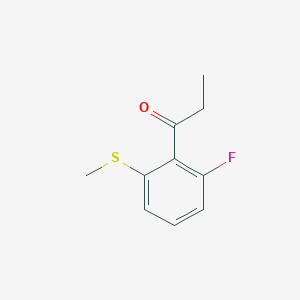
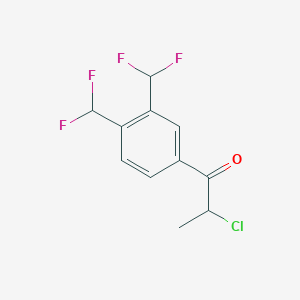
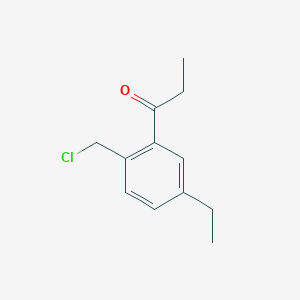
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
